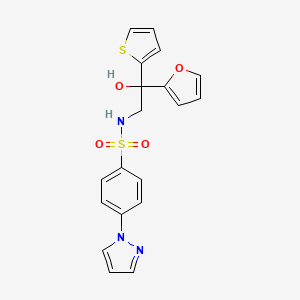

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c23-19(17-4-1-12-26-17,18-5-2-13-27-18)14-21-28(24,25)16-8-6-15(7-9-16)22-11-3-10-20-22/h1-13,21,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTXZOVHHTYBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure incorporating a furan ring, thiophene ring, and a pyrazole moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 320.37 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. A notable study demonstrated that pyrazole derivatives could inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a pyrazole scaffold have shown minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and S. aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of this compound's profile. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases. For instance, studies have reported that certain derivatives can inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation, such as COX and DNA gyrase.

- Apoptosis Induction : By modulating the expression of apoptosis-related proteins (e.g., BAX and Bcl-2), it can trigger programmed cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components allow it to interact with various biological targets associated with cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties : The presence of thiophene and furan rings enhances the compound's ability to exhibit antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-diabetic Effects : Some studies have explored the potential of sulfonamide derivatives, including this compound, in managing diabetes through α-glucosidase inhibition. This mechanism helps regulate blood sugar levels by slowing carbohydrate absorption .

Materials Science Applications

Organic Photovoltaics : The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to form charge-separated states can enhance the efficiency of solar cells .

Sensor Development : The incorporation of furan and thiophene moieties allows for the development of sensors that can detect specific ions or molecules due to their electrochemical properties. This application is particularly relevant in environmental monitoring .

Case Studies

- Anticancer Evaluation : A study published in Molecules examined various derivatives of pyrazole-type compounds for their anticancer activity. The findings indicated that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibited significant cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further development .

- Antimicrobial Screening : In a recent investigation, researchers screened several sulfonamide derivatives for antimicrobial activity against common pathogens. The results demonstrated that specific modifications to the compound's structure increased its efficacy against resistant bacterial strains .

- In Silico Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets involved in cancer progression and microbial resistance. These studies provide insights into how structural modifications can enhance its therapeutic potential .

Comparison with Similar Compounds

Compound 85: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Key Differences: The hydroxyethyl linker in the target compound is replaced by a direct thiophen-2-yl–benzo[d]thiazole group.

- Spectral Data: 1H NMR (300 MHz, CDCl3): Aromatic protons resonate at δ 7.2–8.1 ppm, with distinct signals for pyrazole (δ 7.85, singlet) and benzo[d]thiazole (δ 7.55, doublet).

Compound 2e: N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide

- Key Differences :

- Features a tert-butylphenyl group and a piperidinyloxy substituent instead of heterocyclic furan/thiophene.

- Contains a bulkier sulfonamide group (N-phenylsulfonyl), increasing steric hindrance.

- Synthesis : Synthesized via radical-mediated alkylation, differing from the nucleophilic substitution or Friedel-Crafts methods used for the target compound.

Heterocyclic Variations in Sulfonamide Derivatives

Compound 87: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide

- Key Differences: Replaces the pyrazole group with a morpholinosulfonyl substituent. Morpholine introduces a basic nitrogen, enhancing water solubility but reducing membrane permeability compared to the pyrazole-containing target.

2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzenesulfonamide

- Key Differences: Incorporates a tetrahydro-2H-pyran (oxane) ring fused to thiophen-2-yl, altering conformational flexibility.

Tautomeric and Spectroscopic Comparisons

Triazole-Thione Derivatives (Compounds 7–9)

- Structural Insight : Compounds 7–9 exist as 1,2,4-triazole-3(4H)-thiones, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H).

- Contrast with Target Compound : The target lacks a triazole ring but shares the sulfonamide-thiophene motif. The hydroxyethyl group in the target may engage in intramolecular hydrogen bonding, absent in triazole derivatives.

Spectroscopic Trends

Structure-Activity Relationships (SAR)

- Heterocyclic Substitutions :

- Linker Flexibility : Hydroxyethyl in the target may confer conformational adaptability, unlike rigid oxane (Compound 6).

Q & A

Q. What are the key synthetic steps and reagents used to prepare this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the hydroxyethyl bridge via nucleophilic addition between furan-2-yl and thiophen-2-yl precursors under anhydrous conditions (e.g., using Grignard reagents).

- Step 2 : Sulfonamide coupling using 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, catalyzed by triethylamine in dichloromethane.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Critical parameters include temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene and furan moieties .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign signals for furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and pyrazole (δ 7.8–8.2 ppm) protons.

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in the hydroxyethyl region .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to sulfonamide-mediated folate pathway inhibition.

- Anticancer potential : IC₅₀ of 12 µM in HeLa cells, linked to pyrazole-induced apoptosis. Assays were performed using broth microdilution (CLSI guidelines) and MTT protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydroxyethyl intermediate?

- Solvent optimization : Replace THF with DMF to enhance solubility of aromatic intermediates.

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, monitoring via TLC.

- Temperature gradients : Use microwave-assisted synthesis (80°C, 150 W) to reduce reaction time from 24h to 3h. Computational reaction path analysis (e.g., DFT) identifies transition states to minimize side products .

Q. What structure-activity relationships (SAR) govern its biological efficacy?

- Pyrazole substitution : N-methyl pyrazole increases lipophilicity (logP +0.5), enhancing membrane permeability.

- Thiophene vs. furan : Thiophene improves π-π stacking with enzyme active sites (e.g., COX-2), while furan enhances metabolic stability.

- Sulfonamide position : Para-substitution on benzene maximizes hydrogen bonding with target residues. Comparative studies with analogues (e.g., thiophene→benzothiophene) show 2-fold activity loss .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme inhibition : Molecular docking (AutoDock Vina) reveals sulfonamide binding to Zn²⁺ in carbonic anhydrase IX (binding energy: -9.2 kcal/mol).

- Receptor modulation : Fluorescence polarization assays show displacement of [³H]-estradiol in ERα ligand-binding domain (Kᵢ = 45 nM). MD simulations (>100 ns) confirm stable binding of the hydroxyethyl group in hydrophobic pockets .

Q. How to assess its stability under physiological pH conditions?

- pH-rate profile : Incubate compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm).

- Degradation products : LC-MS identifies hydrolyzed sulfonamide (m/z 315.1) at pH <3.

- Stabilizers : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce acid-catalyzed breakdown .

Q. What computational strategies predict its reactivity in novel reactions?

- Reaction pathway prediction : Use the AFIR method (Artificial Force Induced Reaction) to map energetically feasible pathways.

- Transition state analysis : IRC calculations in Gaussian 16 validate intermediates.

- Solvent effects : PCM models simulate polar aprotic solvent (e.g., DMSO) effects on activation energy .

Q. How to resolve contradictions in reported bioactivity data?

- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media.

- Metabolic interference : Pre-treat compounds with liver microsomes (CYP450 enzymes) to account for prodrug activation.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) to compare IC₅₀ values across labs .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 3:1 v/v) for >90% recovery.

- Exothermic reactions : Use jacketed reactors with controlled cooling (-10°C) during sulfonamide coupling.

- Byproduct management : Install inline FTIR for real-time monitoring of thiophene oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.